N-(4-fluorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
N-(4-fluorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a structurally complex molecule featuring a 1,8-naphthyridin-4-one core fused with a 1,2,4-oxadiazole ring and a 4-fluorobenzyl-substituted acetamide side chain. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and planar rigidity, which enhance target binding . The oxadiazole moiety, particularly the 1,2,4-oxadiazol-5-yl group, acts as a bioisostere for ester or amide functionalities, improving metabolic stability and bioavailability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-16-3-8-19(9-4-16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-5-17(2)30-26)15-23(34)29-13-18-6-10-20(28)11-7-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKAJTNLFUGQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound with Analogues
Key Observations:
- Oxazolone derivatives () feature a five-membered lactone-like ring, which may confer different electronic properties .
- The p-tolyl group on the oxadiazole could enhance π-π stacking interactions in target binding compared to the naphthyl ether in 6a .
Physicochemical and Spectral Properties
Table 2: Spectral Signatures of Key Functional Groups
NMR Analysis :
- The target compound’s 1,8-naphthyridine protons would resonate downfield (δ 8.0–9.0 ppm) due to aromatic deshielding, distinct from the naphthalene protons in 6a–c (δ 7.2–8.6 ppm) .
- The oxadiazole’s methyl group in the target compound may appear as a singlet near δ 2.5 ppm, whereas the triazole protons in 6b show a characteristic singlet at δ 8.36 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
